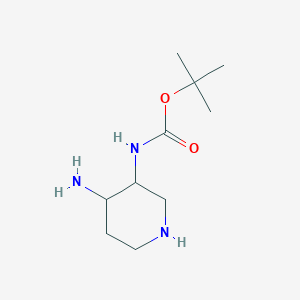

tert-Butyl (4-aminopiperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-(4-aminopiperidin-3-yl)carbamate |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14) |

InChI Key |

PSLKAXGDGMUXHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1N |

Origin of Product |

United States |

Preparation Methods

Method 1: Carbamate Formation via Reaction with tert-Butyl Chloroformate

This is a widely used approach where free amino groups on piperidine are reacted with tert-butyl chloroformate in the presence of a base. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming the carbamate linkage.

Piperidine derivative + tert-butyl chloroformate → tert-Butyl (4-aminopiperidin-3-yl)carbamate

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: N-methylmorpholine or triethylamine

- Temperature: Ambient or cooled (~0°C) to control reaction rate

- High yield and selectivity

- Compatibility with various functional groups

Method 2: Protection/Deprotection Strategy

In this approach, the amino group on piperidine is initially protected with a Boc group, then selectively deprotected under acidic conditions to yield the free amino carbamate.

- Protection: React piperidine with tert-butyl chloroformate in the presence of a base.

- Deprotection: Treat with trifluoroacetic acid (TFA) to remove Boc, yielding the free amino group as the carbamate.

Note: This method allows for selective functionalization and subsequent derivatization.

Method 3: Multi-step Synthesis via Intermediates

Recent research demonstrates multi-step syntheses involving intermediate compounds such as piperidinyl derivatives with various substituents, followed by carbamate formation. For instance, the synthesis of complex derivatives like tert-butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate involves initial functionalization of the piperidine ring, followed by carbamate installation and further modifications.

- Synthesis of a protected piperidine derivative

- Coupling with Boc anhydride or chloroformate

- Deprotection and purification

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Piperidine derivative | tert-Butyl chloroformate | DCM/THF | Ambient, 0°C | High | Widely used, straightforward |

| 2 | Protected piperidine | TFA | DCM | Room temperature | Complete deprotection | Suitable for selective deprotection |

| 3 | Functionalized intermediates | Boc anhydride or chloroformate | DCM | Ambient | Variable | For complex derivatives |

Final Remarks

The synthesis of This compound is well-established, predominantly utilizing carbamate formation via reaction with tert-butyl chloroformate, complemented by protection/deprotection strategies. Advances in synthetic organic chemistry continue to refine these methods, making them more efficient and suitable for complex molecule synthesis in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

tert-Butyl (4-aminopiperidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Functional Differences

Key Observations:

Core Structure Differences: Piperidine vs. Benzene: Piperidine-based compounds (e.g., the target compound) exhibit greater conformational flexibility and basicity compared to rigid aromatic analogues like tert-butyl (3-aminophenyl)carbamate . Tetrahydrofuran vs. Piperidine: The oxygen atom in tetrahydrofuran derivatives (e.g., ) reduces basicity and alters hydrogen-bonding interactions compared to nitrogen-containing piperidines .

Substituent Effects: Fluorine Substitution: The fluorinated piperidine derivative () shows increased metabolic stability due to fluorine’s electronegativity, making it more resistant to oxidative degradation than the amino-substituted target compound .

Crystallographic and Analytical Insights

- Structural Determination: Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of piperidine derivatives, particularly for fluorinated or chiral variants . For example, tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate () was refined using SHELXL, confirming its stereochemical purity .

Biological Activity

Tert-butyl (4-aminopiperidin-3-yl)carbamate, a derivative of piperidine, has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its pharmacological properties.

Inhibition of Amyloid Beta Aggregation

Research indicates that compounds similar to this compound exhibit inhibitory effects on amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For instance, studies have shown that related compounds can act as both β-secretase and acetylcholinesterase inhibitors, thereby reducing Aβ fibril formation and promoting neuronal survival in vitro .

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways. In astrocyte cultures exposed to Aβ, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Aβ Aggregation Inhibition | Moderate inhibition | |

| Cytokine Production Reduction | Decreased TNF-α and IL-6 levels | |

| Neuroprotection | Reduced astrocyte death by ~20% |

Study 1: Neuroprotective Effects in vitro

In a study assessing the neuroprotective effects of similar compounds on astrocytes treated with Aβ 1-42, it was found that this compound significantly reduced cell death compared to untreated controls. The reduction in TNF-α levels correlated with decreased oxidative stress markers, indicating a protective mechanism against Aβ-induced toxicity .

Study 2: In vivo Efficacy

In vivo models using scopolamine-induced Aβ aggregation demonstrated that treatment with related carbamate derivatives led to a significant reduction in Aβ plaque formation compared to control groups. However, the efficacy was less pronounced than that observed with established treatments like galantamine, suggesting that while promising, further optimization may be necessary for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl (4-aminopiperidin-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, the Boc (tert-butoxycarbonyl) group is introduced using Boc₂O in dichloromethane (DCM) at -78°C to protect the amine, followed by coupling reactions with intermediates like 2-chloro-5-iodopyrimidine under basic conditions (e.g., NaHCO₃ in DMAc). Purification via column chromatography and recrystallization ensures high yields and purity .

Q. How is Boc protection employed in the synthesis of this compound, and what are the optimal reaction conditions?

- Methodological Answer : Boc protection is critical for amine group stabilization. The reaction is typically conducted under inert atmospheres (N₂) in anhydrous DCM at low temperatures (-78°C) to minimize side reactions. After Boc₂O addition, gradual warming to room temperature and pH adjustment (e.g., HCl for protonation) facilitate intermediate isolation. This method achieves >80% yield in controlled settings .

Q. Which characterization techniques are critical for confirming the structure and purity of this carbamate derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry. Mass spectrometry (MS, ESI+) verifies molecular weight (e.g., m/z 469 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while X-ray crystallography resolves complex stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity and stereochemistry during the synthesis?

- Methodological Answer : Regioselectivity is controlled using directing groups (e.g., iodine in 2-chloro-5-iodopyrimidine) and catalysts like Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings. Stereochemical outcomes are optimized via chiral auxiliaries or enantioselective biocatalytic methods, as demonstrated in lactonized statin intermediate syntheses .

Q. What methodologies are effective for analyzing and resolving contradictory data in reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. Isotopic labeling (e.g., ¹⁵N) tracks amine participation in coupling steps. Comparative crystallographic studies (e.g., hydrogen bond networks in carbamate derivatives) validate mechanistic hypotheses .

Q. In multi-step syntheses, what strategies optimize intermediate purification to ensure high yields?

- Methodological Answer : Liquid-liquid extraction (e.g., EtOAC/H₂O) removes polar byproducts. Automated flash chromatography with gradient elution resolves closely related intermediates. For thermally sensitive compounds, low-temperature recrystallization in THF/hexane mixtures improves purity without decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.